molecular formula C17H17NO4 B5523071 methyl 4-[(3-phenoxypropanoyl)amino]benzoate

methyl 4-[(3-phenoxypropanoyl)amino]benzoate

Cat. No.: B5523071
M. Wt: 299.32 g/mol
InChI Key: SYIWCBQTPBPHJQ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-phenoxypropanoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, an amide linkage, and a phenoxypropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-phenoxypropanoyl)amino]benzoate typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4-aminobenzoic acid and 3-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Esterification: The resulting amide is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-phenoxypropanoyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Hydrolysis: 4-[(3-phenoxypropanoyl)amino]benzoic acid.

    Reduction: Methyl 4-[(3-aminopropyl)amino]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(3-phenoxypropanoyl)amino]benzoate has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory and analgesic properties.

    Materials Science: The compound can be utilized in the development of polymers and coatings with specific functional properties.

    Biological Studies: It serves as a model compound for studying amide bond formation and ester hydrolysis in biochemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(3-phenoxypropanoyl)amino]benzoate involves its interaction with specific molecular targets. The amide and ester groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The phenoxypropanoyl moiety may also interact with hydrophobic pockets in target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the phenoxypropanoyl group, making it less hydrophobic and potentially less bioactive.

    Methyl 4-[(phenoxycarbonyl)amino]benzoate: Similar structure but with a different acyl group, which may affect its reactivity and interactions.

Uniqueness

Methyl 4-[(3-phenoxypropanoyl)amino]benzoate is unique due to the presence of the phenoxypropanoyl group, which imparts specific hydrophobic and electronic properties. This makes it a valuable compound for designing molecules with tailored biological and chemical activities.

Properties

IUPAC Name

methyl 4-(3-phenoxypropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-17(20)13-7-9-14(10-8-13)18-16(19)11-12-22-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIWCBQTPBPHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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